molecular formula C13H19Cl2N3 B1521673 1-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride CAS No. 1185304-60-2

1-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride

Cat. No.: B1521673
CAS No.: 1185304-60-2
M. Wt: 288.21 g/mol
InChI Key: SQPPPLSSJWDMFU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a cyclohexyl group and an amine group, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Cyclohexyl Substitution: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the benzimidazole core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the amine or cyclohexyl groups can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Cyclohexyl-2-methyl-1h-benzoimidazol-5-ylamine: Similar structure with a methyl group at the 2-position.

    1-Cyclohexyl-1h-benzoimidazol-2-ylamine: Similar structure with the amine group at the 2-position.

Uniqueness: 1-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-cyclohexylbenzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11;;/h6-9,11H,1-5,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPPPLSSJWDMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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